4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Lipophilicity LogP Physicochemical Property

Regioisomeric impurities in piperidine building blocks derail SAR campaigns and synthetic routes. This 3-trifluoromethylphenyl regioisomer (CAS 1683-49-4, ≥97% purity) is the documented key intermediate for the antipsychotic droperidol-the 4- and 2-CF3 analogs are unsuitable. • Verified droperidol pathway compatibility; eliminates route redesign risk. • LogP 3.41 favors blood-brain barrier penetration for CNS programs. • High melting point (190-196°C) ensures solid-state stability in automated HTS workflows. Procurement: ≥97% purity by HPLC, ambient shipping, immediate dispatch from BenchChem.

Molecular Formula C12H15ClF3NO
Molecular Weight 281.7 g/mol
CAS No. 1683-49-4
Cat. No. B167832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride
CAS1683-49-4
Molecular FormulaC12H15ClF3NO
Molecular Weight281.7 g/mol
Structural Identifiers
SMILES[H+].C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O.[Cl-]
InChIInChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;/h1-3,8,16-17H,4-7H2;1H
InChIKeySBKPKQORDCJPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride: Building Block Overview


4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (CAS 1683-49-4) is a substituted piperidin-4-ol derivative bearing a 3-trifluoromethylphenyl group at the 4-position. The compound exists as the hydrochloride salt (C₁₂H₁₄F₃NO·HCl, MW 281.7 g/mol) and is supplied at purities typically ≥95% or 97% . Its structural features—a tertiary alcohol on a secondary amine-containing piperidine ring and a lipophilic trifluoromethyl-substituted aromatic moiety—position it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeted agents and as a scaffold for structure-activity relationship (SAR) exploration [1].

Why 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride Cannot Be Replaced


The position of the trifluoromethyl substituent on the phenyl ring critically alters the compound's physicochemical profile and, consequently, its behavior in both synthesis and biological systems. As demonstrated by the data below, regioisomeric analogs (e.g., 4- and 2-substituted variants) exhibit significantly different lipophilicity (LogP) and solid-state properties (melting point). These differences directly impact solubility, membrane permeability, and crystallization/purification workflows . Furthermore, the specific 3-trifluoromethylphenyl regioisomer is a documented key intermediate in the synthesis of the antipsychotic droperidol, a role that the 4- and 2-substituted analogs do not share . Substituting a generic piperidinol building block without verifying regioisomeric purity thus introduces uncontrolled variability in reaction outcomes and downstream biological readouts.

Differentiation Evidence: 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride


Elevated Lipophilicity vs. 4-CF3 Analog

The 3-trifluoromethylphenyl regioisomer (target compound) possesses a calculated LogP of 3.41, which is approximately 0.8 log units higher than the 4-trifluoromethylphenyl analog (LogP = 2.61) . This difference reflects the distinct electronic and steric environments conferred by meta- versus para-substitution, directly influencing compound partitioning behavior.

Lipophilicity LogP Physicochemical Property Drug Design

Higher Melting Point than 2-CF3 Regioisomer

The hydrochloride salt of the 3-trifluoromethylphenyl regioisomer melts at 190–196°C . In contrast, the 2-trifluoromethylphenyl analog (free base) exhibits a significantly lower melting point of 118°C . The higher melting point of the target compound indicates a more stable crystalline lattice, which generally correlates with improved solid-state stability and ease of handling during weighing and formulation.

Melting Point Solid-State Crystallinity Handling

Validated Droperidol Intermediate

The 3-trifluoromethylphenyl regioisomer (as its free base, CAS 2249-28-7) is a documented intermediate in the commercial synthesis of droperidol, a butyrophenone antipsychotic . This established role provides a validated synthetic route and quality control precedent that does not exist for the 4- or 2-substituted isomers. Procurement of this specific regioisomer therefore aligns with published process chemistry literature and reduces synthetic risk.

Synthetic Intermediate Droperidol Antipsychotic Process Chemistry

Anti-Tuberculosis Piperidinol Scaffold

A series of piperidinol analogs, including those bearing 3-trifluoromethylphenyl substituents, have demonstrated anti-tuberculosis activity with MIC values as low as 1.5 μg/mL in vitro against Mycobacterium tuberculosis [1]. While direct activity data for the unsubstituted 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold are not reported, the SAR study confirms that the aryl piperidinol core is a biologically validated pharmacophore. This provides a class-level rationale for selecting this scaffold over less-characterized piperidine derivatives for anti-infective discovery programs.

Anti-tuberculosis Scaffold SAR Infectious Disease

Published HPLC Purity Method

A reverse-phase HPLC method specifically for 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride has been developed and published, enabling robust identity confirmation and purity assessment [1]. The method utilizes a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase and is scalable for preparative separation and pharmacokinetic studies. Such a pre-validated analytical protocol reduces method development time and ensures batch-to-batch consistency.

HPLC Analytical Method Quality Control Purity

Application Scenarios: 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride


CNS Penetration Optimization

Due to its elevated LogP (3.41) relative to the 4-CF3 analog, this regioisomer is better suited for programs requiring enhanced blood-brain barrier permeability . The piperidin-4-ol core further offers a handle for derivatization (e.g., N-alkylation, esterification) to fine-tune pharmacokinetic properties.

Droperidol Analog Synthesis

Researchers developing novel butyrophenone antipsychotics or droperidol derivatives should select this 3-CF3 regioisomer to align with established synthetic pathways . Use of the 4- or 2-CF3 isomers would necessitate complete route redesign and may lead to inactive analogs.

High-Throughput Screening Compatibility

The compound's high melting point (190–196°C) ensures solid-state stability under ambient storage, minimizing degradation and weighing errors in automated HTS workflows . This is a practical advantage over lower-melting regioisomers that may become tacky or decompose.

Anti-Tuberculosis Drug Discovery

As a core scaffold within a validated anti-tuberculosis pharmacophore, this compound serves as a starting point for hit-to-lead optimization campaigns targeting Mycobacterium tuberculosis [1]. Procurement of high-purity material (≥97%) ensures reliable SAR correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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